Phenyl(5-propyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Overview
Description
Phenyl(5-propyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a phenyl group attached to a 5-propyl-1,2,4-oxadiazol-3-yl moiety, with an amine group and a hydrochloride counterion.
Scientific Research Applications
Phenyl(5-propyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride has shown potential in various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic compounds.
Biology: Investigated for its biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
Future Directions
The synthesis of nitrogen- and oxygen-containing scaffolds, such as 1,2,4-oxadiazoles, has gained momentum due to their versatility in drug discovery . The resistance to antibiotics has necessitated the development of new chemical entities to act against resistant microorganisms . Therefore, further refinement of 1,2,4-oxadiazole, such as Phenyl(5-propyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride, as anti-infective agents could be a promising future direction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(5-propyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of 5-propyl-1,2,4-oxadiazol-3-yl moiety: This can be achieved by reacting propylamine with carbon disulfide and hydrazine hydrate under acidic conditions.
Introduction of the phenyl group: The phenyl group can be introduced through a nucleophilic substitution reaction, where the phenyl halide reacts with the intermediate compound formed in the first step.
Formation of the amine group: The amine group is introduced by reacting the intermediate compound with an appropriate amine source.
Conversion to hydrochloride salt: The final step involves treating the amine compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Phenyl(5-propyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives with different functional groups.
Mechanism of Action
The mechanism by which Phenyl(5-propyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses such as inhibition of microbial growth or modulation of inflammatory processes.
Comparison with Similar Compounds
Phenyl(5-propyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
Phenyl(5-ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride: Similar structure with an ethyl group instead of a propyl group.
Phenyl(5-butyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride: Similar structure with a butyl group instead of a propyl group.
Phenyl(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride: Similar structure with a methyl group instead of a propyl group.
These compounds share structural similarities but may exhibit different biological activities and properties due to variations in their substituents.
Properties
IUPAC Name |
phenyl-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-2-6-10-14-12(15-16-10)11(13)9-7-4-3-5-8-9;/h3-5,7-8,11H,2,6,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVJINFMXYANMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)C(C2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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